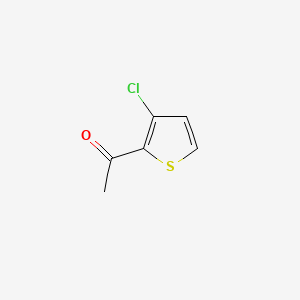

2-Acetyl-3-chlorothiophene

CAS No.: 89581-82-8

Cat. No.: VC2329679

Molecular Formula: C6H5ClOS

Molecular Weight: 160.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89581-82-8 |

|---|---|

| Molecular Formula | C6H5ClOS |

| Molecular Weight | 160.62 g/mol |

| IUPAC Name | 1-(3-chlorothiophen-2-yl)ethanone |

| Standard InChI | InChI=1S/C6H5ClOS/c1-4(8)6-5(7)2-3-9-6/h2-3H,1H3 |

| Standard InChI Key | GVVITKMOMFXUKN-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=C(C=CS1)Cl |

| Canonical SMILES | CC(=O)C1=C(C=CS1)Cl |

Introduction

| Identifier | Value |

|---|---|

| CAS Number | 89581-82-8 |

| IUPAC Name | 1-(3-chlorothiophen-2-yl)ethanone |

| Molecular Formula | C6H5ClOS |

| InChI Key | GVVITKMOMFXUKN-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=C(Cl)C=CS1 |

| MDL Number | MFCD00794248 |

| PubChem CID | 1487253 |

Table 2: Physical Properties of 2-Acetyl-3-chlorothiophene

| Property | Value |

|---|---|

| Molecular Weight | 160.62 g/mol |

| Physical State | Liquid |

| Boiling Point | 117-118°C (15 mmHg); 219.9°C (760 mmHg) |

| Refractive Index | 1.5830 (n20/D) |

| Density | 1.312 g/cm³ |

| LogP | 2.60410 |

| PSA | 45.31000 |

| Color | Orange-red liquid |

Synthesis Methods

The synthesis of 2-acetyl-3-chlorothiophene employs several methodologies, with the Friedel-Crafts acylation being the most common approach. This method involves the reaction of 3-chlorothiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst and ensure high yield and purity of the product. The thiophene ring is electron-rich, making it particularly reactive toward electrophilic substitution reactions such as acylation. The presence of the chlorine atom directs the incoming acetyl group primarily to the position adjacent to the sulfur atom, leading to regioselective formation of 2-acetyl-3-chlorothiophene.

Chemical Reactivity

2-Acetyl-3-chlorothiophene exhibits rich chemical reactivity due to the presence of multiple functional groups within its structure. The thiophene ring is electron-rich and readily undergoes electrophilic substitution reactions, while the acetyl group provides a carbonyl functionality that can participate in numerous transformations. The chlorine atom serves as a handle for functionalization through nucleophilic substitution reactions. This combination of reactive sites makes 2-acetyl-3-chlorothiophene a versatile building block for the synthesis of more complex molecules. The diversity of chemical transformations possible with this compound underlies its value in organic synthesis and medicinal chemistry.

The most notable reactions of 2-acetyl-3-chlorothiophene include electrophilic substitution, nucleophilic substitution, condensation reactions, and redox transformations. Electrophilic substitution reactions occur primarily at the 5-position of the thiophene ring, as positions 2 and 3 are already occupied. The acetyl group can undergo condensation reactions with various nucleophiles, including amines, hydrazines, and hydroxylamine, to form imines, hydrazones, and oximes, respectively. These condensation products serve as intermediates for the synthesis of heterocyclic systems. The chlorine atom at position 3 can be displaced by nucleophiles such as amines or thiols under appropriate conditions, providing a means to introduce additional functionality to the molecule. Additionally, the acetyl group can undergo reduction to form an alcohol or oxidation to form a carboxylic acid, further expanding the synthetic utility of this compound.

Condensation Reactions

Condensation reactions involving the acetyl group of 2-acetyl-3-chlorothiophene represent one of the most synthetically useful transformations of this compound. These reactions typically involve the carbonyl group reacting with nucleophiles that contain active hydrogen atoms, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds. Among the most important condensation reactions are Claisen-Schmidt condensations with aromatic aldehydes to form chalcones, which serve as important intermediates in the synthesis of various heterocyclic systems . These chalcones often exhibit biological activities, making them valuable targets in medicinal chemistry research.

Several studies have reported the synthesis of chalcones by condensing 2-acetyl-3-chlorothiophene or its derivatives with various aromatic aldehydes. For instance, research has demonstrated the condensation of 2-acetyl-5-chlorothiophene (a positional isomer) with benzaldehyde derivatives in methanol at room temperature using sodium hydroxide as a catalyst . Similarly, terephthalaldehyde has been condensed with 3-acetyl-5-chlorothiophene to form bis-chalcones, which have shown cytotoxic activity against MCF-7 breast cancer cell lines . These condensation reactions typically proceed via an aldol mechanism, followed by dehydration to form an α,β-unsaturated system. The resulting chalcones serve as versatile intermediates that can undergo further transformations, including cyclization reactions to form various heterocyclic systems with potential biological activities.

Schiff Base Formation

2-Acetyl-3-chlorothiophene readily undergoes condensation with primary amines to form Schiff bases (imines), which are important intermediates in organic synthesis and often exhibit biological activities. The reaction involves nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by elimination of water to form the imine bond (C=N). These Schiff bases can be synthesized using both conventional thermal methods and more modern approaches such as sonochemical methods, with the latter often providing superior results in terms of reaction time and yield . The resulting Schiff bases serve as ligands for metal coordination and as intermediates for further synthetic transformations.

Research has demonstrated the synthesis of Schiff bases from 2-acetylthiophene (a related compound) and ethylene diamine using both thermal and sonochemical methods. The sonochemical method was found to be superior, providing higher yields and shorter reaction times . The formation of the Schiff base can be confirmed through spectroscopic methods, including IR spectroscopy, which shows the appearance of a C=N stretching band around 1519 cm⁻¹ and the disappearance of the C=O stretching band of the starting material. ¹H NMR spectroscopy further confirms the structure, showing signals for the thiophene protons in the range of 7.68-6.20 ppm, signals for the ethylene diamine protons at 3.33 ppm, and signals for the methyl group at 2.41 ppm . These Schiff bases derived from 2-acetyl-3-chlorothiophene and its derivatives are valuable in medicinal chemistry due to their potential biological activities and their ability to serve as ligands for metal complexation.

Applications in Synthetic Chemistry

2-Acetyl-3-chlorothiophene serves as a versatile building block in organic synthesis, finding applications in the preparation of more complex thiophene derivatives with potential biological activities. The presence of the acetyl group and the chlorine atom provides multiple reactive sites for further functionalization, enabling the creation of diverse chemical structures. In synthetic organic chemistry, this compound is particularly valuable for constructing libraries of heterocyclic compounds for drug discovery programs. The thiophene core is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and bioactive molecules, and 2-acetyl-3-chlorothiophene provides a convenient entry point to this important structural class.

Biological Activities

2-Acetyl-3-chlorothiophene and its derivatives have been the subject of extensive research regarding their biological activities. These compounds exhibit a range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities, making them of considerable interest in medicinal chemistry and drug discovery . The biological activities of these compounds are attributed to their ability to interact with various molecular targets through mechanisms such as π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. The thiophene ring can participate in π-π stacking interactions with aromatic amino acid residues in proteins, while the acetyl and chlorine groups can form hydrogen bonds and other non-covalent interactions with specific protein residues. These interactions underlie the diverse biological activities observed for 2-acetyl-3-chlorothiophene derivatives.

Research into the anticancer properties of 2-acetyl-3-chlorothiophene derivatives has yielded promising results. Studies have demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis, inhibiting cell cycle progression, and disrupting cellular signaling pathways. In vitro studies have shown that compounds related to 2-acetyl-3-chlorothiophene exhibit cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) . For instance, certain derivatives have demonstrated high potency against A549 cells (IC₅₀ = 0.6 µM) and very high potency against MCF-7 cells (IC₅₀ = 0.01 µM). These findings suggest that 2-acetyl-3-chlorothiophene derivatives may serve as lead compounds for the development of new anticancer agents. Additionally, these compounds have shown anti-inflammatory and antimicrobial properties, further expanding their potential therapeutic applications. The anti-inflammatory effects are particularly relevant for the treatment of chronic inflammatory diseases, while the antimicrobial properties suggest potential applications in the development of new antibiotics .

Anticancer Activity

Studies have evaluated the cytotoxicity of 2-acetyl-3-chlorothiophene derivatives against various cancer cell lines using the MTT assay, which measures cell viability. The results have indicated significant antiproliferative effects, with IC₅₀ values suggesting high potency against certain cancer cell lines. Notably, bis-chalcones derived from terephthalaldehyde and 3-acetyl-5-chlorothiophene have shown cytotoxic activity against MCF-7 breast cancer cell lines with IC₅₀ values of about 20 µM . Structure-activity relationship studies have revealed that the presence of halogen atoms, particularly chlorine and fluorine, at specific positions enhances the cytotoxic activity. For instance, bis-chalcone compounds with chlorine at the ortho position and fluorine at the para position of their aromatic rings exhibited greater cytotoxic activity against the MCF-7 cell line compared to other compounds . These findings provide valuable insights for the rational design of more potent anticancer agents based on the 2-acetyl-3-chlorothiophene scaffold.

Anti-inflammatory Properties

2-Acetyl-3-chlorothiophene derivatives have demonstrated significant anti-inflammatory properties, making them potential candidates for the development of new anti-inflammatory drugs. Inflammation is a complex biological response to harmful stimuli and plays a crucial role in various pathological conditions, including arthritis, asthma, and inflammatory bowel disease. The anti-inflammatory effects of 2-acetyl-3-chlorothiophene derivatives are attributed to their ability to modulate various inflammatory mediators and pathways, such as cytokines, prostaglandins, and nuclear factor-kappa B (NF-κB) signaling . The structural features of these compounds, particularly the thiophene ring and the functional groups attached to it, contribute to their interaction with these inflammatory mediators and pathways.

Research has shown that chalcones synthesized from 2-acetylthiophene (a related compound) and various aromatic aldehydes exhibit moderate to considerable anti-inflammatory activity . These compounds have been evaluated using various experimental models of inflammation, such as the carrageenan-induced paw edema model and the cotton pellet-induced granuloma model. The results have indicated that certain derivatives can significantly reduce inflammation, comparable to standard anti-inflammatory drugs . The anti-inflammatory activity of these compounds is attributed to their ability to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the inflammatory response. Additionally, some derivatives have been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation. These findings highlight the potential of 2-acetyl-3-chlorothiophene derivatives as lead compounds for the development of new anti-inflammatory agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume